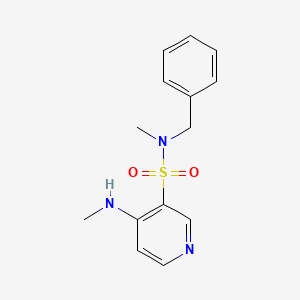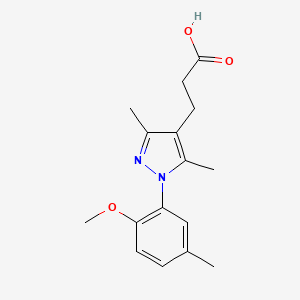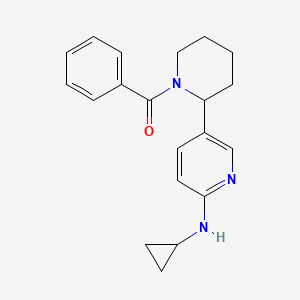
2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzaldehyde group attached to a thiazole ring via a methoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde typically involves the reaction of 4-methylthiazole with benzaldehyde in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid or base to activate the thiazole ring.
Major Products Formed
Oxidation: 2-((4-Methylthiazol-2-yl)methoxy)benzoic acid.
Reduction: 2-((4-Methylthiazol-2-yl)methoxy)benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a lead compound for the development of new drugs with anticancer or antiviral activities.
Industry: Utilized in the production of dyes, biocides, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde
- 2-((4-Methylthiazol-2-yl)methoxy)benzoic acid
- 2-((4-Methylthiazol-2-yl)methoxy)benzyl alcohol
Uniqueness
2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy linkage and the aldehyde group allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C12H11NO2S |
|---|---|
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
2-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H11NO2S/c1-9-8-16-12(13-9)7-15-11-5-3-2-4-10(11)6-14/h2-6,8H,7H2,1H3 |
Clé InChI |
FTSGVCVFDLHABE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)COC2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813325.png)





![4-(tert-Butyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11813354.png)





![4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)

